1-(1H-Indol-6-yl)propan-1-one
Description
1-(1H-Indol-6-yl)propan-1-one is a ketone-containing indole derivative with a molecular formula of $ \text{C}{11}\text{H}{11}\text{NO} $. Indole derivatives are widely studied due to their diverse biological activities, including roles in enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-indol-6-yl)propan-1-one |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 |
InChI Key |
NCFUZQQUKJDUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-6-yl)propan-1-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient for constructing indole derivatives .
Industrial Production Methods: Industrial production often employs scalable synthetic routes such as the Fischer indole synthesis due to its simplicity and high yield. The reaction typically involves heating the reactants in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indole-3-propanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-propanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-Indol-6-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: They exhibit various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1H-Indol-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: The addition of a 4-methoxybenzyl group (e.g., in HDAC8 inhibitors) enhances steric bulk and may improve metabolic stability .
- Functional Groups: Amino and fluorine substituents (e.g., in Compound 27) increase hydrogen-bonding capacity and electron-withdrawing effects, which could enhance target affinity .
- Synthetic Complexity: Analogs with protective groups (e.g., 4-methoxybenzyl) require multi-step synthesis, while cyclopropanol derivatives (e.g., 1-(1H-Indol-6-yl)cyclopropanol) involve ring-strain strategies .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound ($ \text{MW} = 173.22 \, \text{g/mol} $) is smaller than most analogs, suggesting better membrane permeability. Piperazine-containing P095-0545 ($ \text{MW} = 376.87 \, \text{g/mol} $) may face challenges in bioavailability .
- Chirality: Chiral centers in amino-substituted analogs (e.g., Compound 27) necessitate enantioselective synthesis, impacting manufacturing complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
